

Application Notes and Protocols for Thiol-Reactive Conjugation Using Bromo-PEG1-Acid

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Compound of Interest

Compound Name: *Bromo-PEG1-Acid*

Cat. No.: *B606382*

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Introduction

Thiol-reactive conjugation is a cornerstone of bioconjugation chemistry, enabling the site-specific modification of proteins, peptides, and other biomolecules at cysteine residues. The formation of a stable thioether bond is crucial for applications ranging from the development of antibody-drug conjugates (ADCs) to the surface modification of nanoparticles. **Bromo-PEG1-Acid** is a heterobifunctional linker that facilitates this process. It features a bromoacetyl group for selective reaction with thiol moieties and a terminal carboxylic acid for subsequent coupling to other molecules via primary amines. The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.

The reaction of the bromoacetyl group with a thiol proceeds via a nucleophilic substitution mechanism, where the deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.^{[1][2]} This reaction is highly efficient and selective for thiols within a specific pH range, typically between 7 and 9.^{[3][4][5]}

This document provides detailed protocols for the conjugation of **Bromo-PEG1-Acid** to thiol-containing molecules, methods for the characterization of the resulting conjugates, and representative quantitative data.

Data Presentation

Table 1: Physicochemical Properties of Bromo-PEG1-Acid

Property	Value	Reference
Chemical Formula	C5H9BrO3	
Molecular Weight	197.03 g/mol	
Purity	≥95%	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, and water	
Storage	-20°C, protect from moisture	

Table 2: Representative Quantitative Data for a Thiol-Conjugated Antibody

The following table provides an example of the characterization data that should be generated for an antibody conjugated with a drug payload using a bromo-PEG linker. This data is representative and based on typical results for antibody-drug conjugates.

Parameter	Result	Method of Analysis
Drug-to-Antibody Ratio (DAR)	3.8	Hydrophobic Interaction Chromatography (HIC)
Purity (Monomer)	>98%	Size Exclusion Chromatography (SEC-HPLC)
Aggregation	<2%	Size Exclusion Chromatography (SEC-HPLC)
Conjugate Stability (in plasma, 7 days)	>95% conjugated	LC-MS
In Vitro Cytotoxicity (IC50, Antigen-positive cells)	15 ng/mL	MTT Assay
In Vitro Cytotoxicity (IC50, Antigen-negative cells)	>1200 ng/mL	MTT Assay

Experimental Protocols

Protocol 1: Conjugation of Bromo-PEG1-Acid to a Cysteine-Containing Peptide

This protocol describes the conjugation of **Bromo-PEG1-Acid** to a peptide containing a free cysteine residue.

Materials:

- Cysteine-containing peptide
- **Bromo-PEG1-Acid**
- Phosphate buffer (100 mM, pH 7.5)
- Degassing equipment (e.g., vacuum pump and sonicator)
- Nitrogen gas

- DMSO (anhydrous)
- Purification system (e.g., RP-HPLC)

Procedure:

- **Peptide Preparation:** Dissolve the cysteine-containing peptide in degassed phosphate buffer (100 mM, pH 7.5) to a final concentration of 1-5 mg/mL. Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen and prevent thiol oxidation.
- **Bromo-PEG1-Acid Preparation:** Immediately before use, dissolve **Bromo-PEG1-Acid** in anhydrous DMSO to a concentration of 10-20 mg/mL.
- **Conjugation Reaction:** Add a 5-10 fold molar excess of the dissolved **Bromo-PEG1-Acid** to the peptide solution.
- **Incubation:** Gently mix the reaction and incubate at room temperature for 2-4 hours under a nitrogen atmosphere. The reaction can also be performed at 4°C overnight.
- **Quenching (Optional):** To quench any unreacted **Bromo-PEG1-Acid**, add a 20-fold molar excess of a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine. Incubate for an additional 30 minutes at room temperature.
- **Purification:** Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated peptide from unreacted starting materials and byproducts.
- **Characterization:** Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the successful conjugation and determine the molecular weight of the product.

Protocol 2: Two-Step Conjugation of a Payload to a Reduced Antibody using Bromo-PEG1-Acid

This protocol outlines the reduction of a monoclonal antibody's interchain disulfide bonds followed by conjugation with **Bromo-PEG1-Acid**, and subsequent attachment of a payload.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
- **Bromo-PEG1-Acid**
- Payload with a primary amine group
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Reaction buffer (e.g., Phosphate buffer, pH 8.0-8.5)
- Quenching reagent (e.g., 10 mM N-acetylcysteine)
- Desalting columns or tangential flow filtration (TFF) system

Procedure:

Step 1: Antibody Reduction and Conjugation with **Bromo-PEG1-Acid**

- Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
- Antibody Reduction: Add a 10-fold molar excess of 10 mM TCEP solution to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
- Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into a reaction buffer (e.g., phosphate buffer, pH 8.0-8.5) using a desalting column or TFF. The slightly basic pH facilitates the reaction of the thiol with the bromoacetyl group.
- Conjugation: Immediately add a 10-20 fold molar excess of **Bromo-PEG1-Acid** (dissolved in DMSO) to the reduced antibody solution. Incubate for 2-4 hours at room temperature with gentle mixing.
- Quenching: Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, at a final concentration of 10 mM to react with any unreacted **Bromo-PEG1-Acid**. Incubate for 30

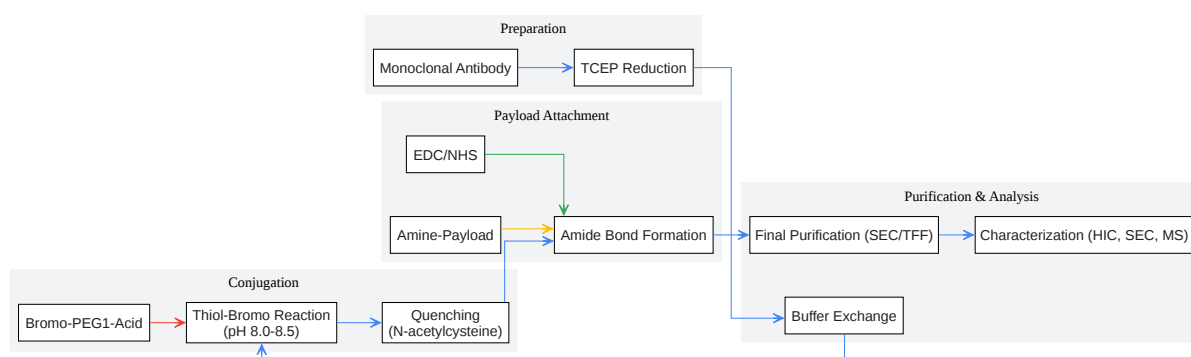
minutes.

- Purification: Purify the **Bromo-PEG1-Acid**-conjugated antibody by buffer exchange using a desalting column or TFF to remove unreacted linker and quenching reagent.

Step 2: Payload Attachment to the Carboxylic Acid

- Activation of Carboxylic Acid: In a separate reaction, activate the carboxylic acid of the payload using EDC and NHS chemistry if the payload itself does not have a primary amine. For this protocol, we assume the payload has a primary amine and will react with the acid on the PEG linker.
- Amide Coupling: To the purified **Bromo-PEG1-Acid**-conjugated antibody, add the amine-containing payload along with EDC and NHS to facilitate the formation of a stable amide bond. The molar ratio of payload, EDC, and NHS to the antibody will need to be optimized.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Final Purification: Purify the final antibody-drug conjugate using SEC-HPLC or TFF to remove any unreacted payload and coupling reagents.
- Characterization: Characterize the final ADC as described in Table 2. The drug-to-antibody ratio (DAR) can be determined using HIC or UV-Vis spectroscopy.

Visualizations



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Caption: Workflow for creating an antibody-drug conjugate.

Caption: Thiol-bromo conjugation reaction mechanism.

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